N-(tert-butyl)-3-thiophenesulfinamide
Description
N-(tert-butyl)-3-thiophenesulfinamide is a chiral sulfinamide compound characterized by a tert-butyl group attached to the sulfinyl nitrogen and a 3-thiophene substituent. Sulfinamides are pivotal in asymmetric synthesis, serving as chiral auxiliaries or ligands in catalysis due to their stereochemical stability and tunable electronic properties .
Properties
Molecular Formula |
C8H13NOS2 |
|---|---|
Molecular Weight |
203.3 g/mol |
IUPAC Name |
N-tert-butylthiophene-3-sulfinamide |
InChI |
InChI=1S/C8H13NOS2/c1-8(2,3)9-12(10)7-4-5-11-6-7/h4-6,9H,1-3H3 |
InChI Key |
QYVFYBIJYDHNMQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)C1=CSC=C1 |
Canonical SMILES |
CC(C)(C)NS(=O)C1=CSC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
(R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide
This compound shares the tert-butylsulfinamide core with the target molecule but differs in the aryl substituent (3-methoxyphenyl vs. 3-thiophene). Crystallographic data reveal a monoclinic crystal system (space group P2₁2₁2₁) with distinct packing interactions compared to thiophene derivatives, which may influence solubility and stability .
3-Amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide
A sulfonamide analogue, this compound features a tert-butyl group and a cyclohexylamino substituent. The sulfonamide group (-SO₂NH₂) introduces higher polarity and hydrogen-bonding capacity compared to sulfinamides (-SONH-), impacting bioavailability and solubility.
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide
This carboxamide derivative incorporates a thiophene ring but replaces the sulfinamide with a carboxamide group. The bulky tert-butyl and pyridyl groups enhance steric hindrance, which could affect binding affinity in catalytic or biological systems .
Physicochemical and Functional Properties
- Steric Effects : The tert-butyl group in all compounds contributes to steric bulk, which may stabilize transition states in asymmetric reactions or hinder undesired side reactions.
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